2-Amino-4-fluoro-6-hydroxybenzoic acid

Description

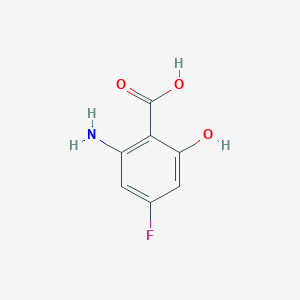

2-Amino-4-fluoro-6-hydroxybenzoic acid (CAS: 1378836-88-4) is a fluorinated benzoic acid derivative characterized by amino (-NH₂), fluoro (-F), and hydroxy (-OH) substituents at positions 2, 4, and 6, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials science research. Its structural features influence acidity, solubility, and reactivity, which are critical for applications in drug design and chemical synthesis .

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

2-amino-4-fluoro-6-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6FNO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,9H2,(H,11,12) |

InChI Key |

NGMWGOWDJDJJAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)O)F |

Origin of Product |

United States |

Preparation Methods

Halogenated Precursor Synthesis

The method begins with 4-fluoro-6-chloro-2-nitrobenzoic acid as the starting material. Nitration is performed using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −10°C to 0°C. The electron-withdrawing fluorine and chlorine groups direct nitration to the ortho position relative to the carboxylic acid, yielding the nitro intermediate.

Reaction Conditions :

Catalytic Reduction of Nitro Group

The nitro group at position 2 is reduced to an amine using hydrogen gas (H₂) and Raney nickel (Ni) under mild conditions.

Reduction Protocol :

Hydrolysis of Chlorine to Hydroxyl

The chlorine at position 6 is hydrolyzed to a hydroxyl group under alkaline conditions.

Hydrolysis Conditions :

Final Product :

Multi-Step Synthesis via Methoxylation and Functionalization

Methoxylation of Trifluoronitrobenzene

Starting with 3,4,5-trifluoronitrobenzene , methoxylation introduces a methoxy group at position 6 using sodium methoxide (NaOMe) in methanol.

Reaction Conditions :

Bromination and Deamination

The intermediate undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by deamination using phosphorous acid (H₃PO₃).

Key Steps :

Hydrolysis of Methoxy to Hydroxyl

The methoxy group at position 6 is hydrolyzed using hydrobromic acid (HBr) at elevated temperatures.

Hydrolysis Protocol :

Final Product :

Direct Amination of Fluorohydroxybenzoic Acid

Nitration of 4-Fluoro-6-hydroxybenzoic Acid

4-Fluoro-6-hydroxybenzoic acid is nitrated at position 2 using a nitrating mixture (HNO₃/H₂SO₄).

Conditions :

Reduction of Nitro Group

The nitro group is reduced using iron (Fe) and ammonium chloride (NH₄Cl) in aqueous ethanol.

Reduction Protocol :

- Reducing agent: Fe powder (3–7 eq)

- Catalyst: NH₄Cl (0.3–1.2 eq)

- Solvent: H₂O/EtOH (1:1)

- Temperature: 50–90°C

- Time: 4–8 hours

- Yield: 90–95%

Final Product :

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Overall Yield | Purity |

|---|---|---|---|---|

| Nitration-Reduction-Hydrolysis | 4-Fluoro-6-chloro-2-nitrobenzoic acid | Nitration, Reduction, Hydrolysis | 62–72% | >96% |

| Methoxylation Pathway | 3,4,5-Trifluoronitrobenzene | Methoxylation, Bromination, Hydrolysis | 50–60% | >98% |

| Direct Amination | 4-Fluoro-6-hydroxybenzoic acid | Nitration, Reduction | 68–78% | >97% |

Critical Reaction Parameters

- Temperature Control :

- Catalyst Selection :

- Solvent Systems :

- Polar aprotic solvents (DMF, MeOH) enhance reaction rates in halogenation and methoxylation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-amino-4-fluoro-6-oxo-benzoic acid.

Reduction: Formation of 2-amino-4-fluoro-6-aminobenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-fluoro-6-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Amino-4-fluorobenzoic Acid (CAS: 446-32-2)

- Substituents: Amino (position 2), fluoro (position 4). Lacks the hydroxy group at position 4.

- Melting Point : 188–196°C .

- Key Differences : The absence of the hydroxy group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to the target compound.

2-Amino-5-fluorobenzoic Acid (CAS: 446-08-2)

Functional Group Variations

4-Amino-3-hydroxybenzoic Acid (CAS: 2374-03-0)

- Substituents: Amino (position 4), hydroxy (position 3).

- Key Differences : The hydroxy group at position 3 instead of 6 modifies the molecule’s hydrogen-bonding network and steric profile. This compound is used in dye synthesis and polymer research .

4-Amino-3-methoxybenzoic Acid (CAS: 2486-69-3)

Complex Derivatives

6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid (CAS: 150368-36-8)

Comparative Data Table

| Compound Name | CAS Number | Substituent Positions | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| 2-Amino-4-fluoro-6-hydroxybenzoic acid | 1378836-88-4 | 2-NH₂, 4-F, 6-OH | Not reported | High polarity, strong hydrogen bonding |

| 2-Amino-4-fluorobenzoic acid | 446-32-2 | 2-NH₂, 4-F | 188–196 | Moderate solubility in polar solvents |

| 2-Amino-5-fluorobenzoic acid | 446-08-2 | 2-NH₂, 5-F | 182–184 | Lower acidity due to F position |

| 4-Amino-3-hydroxybenzoic acid | 2374-03-0 | 4-NH₂, 3-OH | Not reported | Used in dye synthesis |

| 4-Amino-3-methoxybenzoic acid | 2486-69-3 | 4-NH₂, 3-OCH₃ | Not reported | Enhanced lipophilicity |

| 6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid | 150368-36-8 | 6-NH₂, 2,2-F, 4-CH₃, dioxole | Not reported | High stability, agrochemical applications |

Key Research Findings

Electronic Effects: The fluoro group in this compound exerts an electron-withdrawing effect, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs. This property is critical for its reactivity in peptide coupling reactions .

Solubility: The hydroxy group at position 6 enhances solubility in aqueous and polar solvents, distinguishing it from analogs like 2-amino-4-fluorobenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.